molecular formula C23H17ClO4 B11648135 7-[(4-chlorobenzyl)oxy]-3-(3-methylphenoxy)-4H-chromen-4-one

7-[(4-chlorobenzyl)oxy]-3-(3-methylphenoxy)-4H-chromen-4-one

Cat. No.: B11648135
M. Wt: 392.8 g/mol
InChI Key: CXLYBAAHEHAIQB-UHFFFAOYSA-N
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Description

7-[(4-CHLOROPHENYL)METHOXY]-3-(3-METHYLPHENOXY)-4H-CHROMEN-4-ONE is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-CHLOROPHENYL)METHOXY]-3-(3-METHYLPHENOXY)-4H-CHROMEN-4-ONE typically involves the reaction of 7-hydroxy-4H-chromen-4-one with appropriate phenoxy and chlorophenylmethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(4-CHLOROPHENYL)METHOXY]-3-(3-METHYLPHENOXY)-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The phenoxy and chlorophenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as amines or halides.

Scientific Research Applications

7-[(4-CHLOROPHENYL)METHOXY]-3-(3-METHYLPHENOXY)-4H-CHROMEN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(4-CHLOROPHENYL)METHOXY]-3-(3-METHYLPHENOXY)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
  • 7-Hydroxy-3-(3-methylphenoxy)-4H-chromen-4-one
  • 7-Hydroxy-3-(4-methylphenoxy)-4H-chromen-4-one

Uniqueness

7-[(4-CHLOROPHENYL)METHOXY]-3-(3-METHYLPHENOXY)-4H-CHROMEN-4-ONE is unique due to the presence of both chlorophenylmethoxy and methylphenoxy groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C23H17ClO4

Molecular Weight

392.8 g/mol

IUPAC Name

7-[(4-chlorophenyl)methoxy]-3-(3-methylphenoxy)chromen-4-one

InChI

InChI=1S/C23H17ClO4/c1-15-3-2-4-19(11-15)28-22-14-27-21-12-18(9-10-20(21)23(22)25)26-13-16-5-7-17(24)8-6-16/h2-12,14H,13H2,1H3

InChI Key

CXLYBAAHEHAIQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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